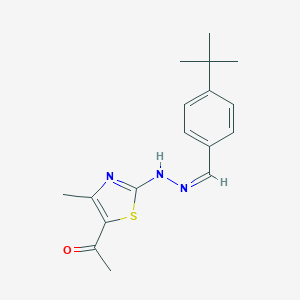
N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide (BHMA) is a chemical compound that belongs to the family of acrylamide derivatives. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research and drug development. In
Mechanism of Action
The exact mechanism of action of N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide is not fully understood. However, it is believed that N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB and MAPK pathways. N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been shown to induce apoptosis in cancer cells and to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It exhibits various biological activities, making it a versatile compound for investigating different biological processes. However, N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide also has some limitations. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Further research is needed to fully explore its potential applications.
Future Directions
For N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide research include investigating its biological activities and mechanisms of action, its potential use as a drug delivery system and as a fluorescent probe for imaging applications, optimizing its synthesis method, and exploring its potential applications in other fields.
Synthesis Methods
N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide can be synthesized by reacting 4-hydroxy-3-methoxybenzaldehyde with N-butylcyanoacetamide in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization and dehydration. The yield of N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been investigated for its potential use as a drug delivery system and as a fluorescent probe for imaging applications.
properties
Product Name |
N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide |
|---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
(E)-N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H18N2O3/c1-3-4-7-17-15(19)12(10-16)8-11-5-6-13(18)14(9-11)20-2/h5-6,8-9,18H,3-4,7H2,1-2H3,(H,17,19)/b12-8+ |
InChI Key |
DXPHUJJANNYYDV-XYOKQWHBSA-N |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC(=C(C=C1)O)OC)/C#N |
SMILES |
CCCCNC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-ethylhexyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254558.png)


![2,6-ditert-butyl-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254563.png)
![5-chloro-4-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254564.png)
![4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254565.png)
![2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254568.png)


![Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B254574.png)
![1',7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254575.png)

![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B254585.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B254586.png)